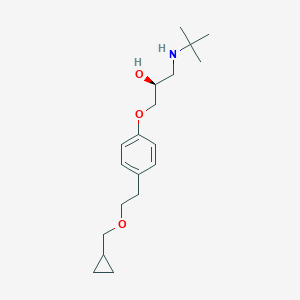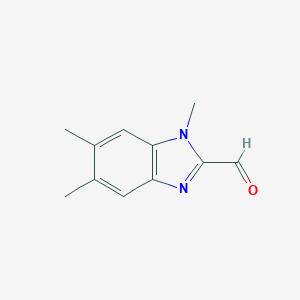
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile, also known as FMPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FMPC belongs to the class of pyrrole compounds, which are known for their unique chemical properties and diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile are diverse and depend on the specific application. In cancer cells, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the pathogenesis of these diseases. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile for lab experiments include its high purity, stability, and ease of synthesis. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is also relatively inexpensive compared to other pyrrole compounds, making it an attractive option for researchers on a budget. However, the limitations of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile include its low solubility in water, which can make it difficult to work with in certain applications. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile also has limited bioavailability, which may limit its potential as a therapeutic agent.
Orientations Futures
There are many future directions for research on 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile, including the development of more efficient synthesis methods, the optimization of its therapeutic potential in various diseases, and the elucidation of its mechanism of action. Other potential applications of 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile include its use as a fluorescent probe for imaging studies and its use as a catalyst for organic reactions. Overall, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile is a promising compound with many potential applications in various fields, and further research is needed to fully understand its potential.
Méthodes De Synthèse
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-methylphenylboronic acid with 3-cyano-2-fluoropyrrole in the presence of a palladium catalyst. Another method involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl cyanoacetate in the presence of sodium ethoxide. These methods have been optimized to produce high yields of pure 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile.
Applications De Recherche Scientifique
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
Propriétés
Numéro CAS |
124169-97-7 |
|---|---|
Nom du produit |
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile |
Formule moléculaire |
C12H9FN2 |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
4-(4-fluoro-2-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H9FN2/c1-8-4-10(13)2-3-11(8)12-7-15-6-9(12)5-14/h2-4,6-7,15H,1H3 |
Clé InChI |
GHYIQEZXKQDJIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C2=CNC=C2C#N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=CNC=C2C#N |
Synonymes |
4-(4-FLUORO-2-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)






![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)




